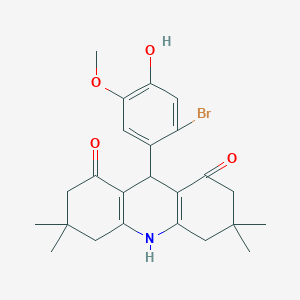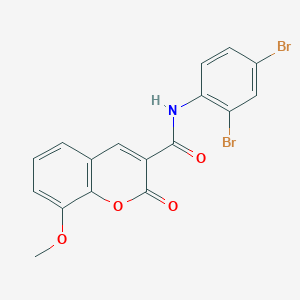![molecular formula C17H26N4O B451547 N-(1-ADAMANTYL)-N'-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA](/img/structure/B451547.png)
N-(1-ADAMANTYL)-N'-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea: is a synthetic organic compound that belongs to the class of ureas It is characterized by the presence of an adamantyl group and a pyrazolyl group, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions. The reaction yields the desired product in good yields, ranging from 67% to 92% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids.
Material Science: The unique structural properties of the compound make it a candidate for developing new materials with specific mechanical and chemical properties.
Biological Research: The compound’s ability to interact with various enzymes and proteins makes it useful for studying biochemical pathways and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols. This inhibition can lead to various therapeutic effects, including reduced inflammation and improved cardiovascular health .
Comparación Con Compuestos Similares
1,3-Disubstituted Ureas: These compounds also contain urea groups and have been studied for their biological activities, including enzyme inhibition and therapeutic potential.
Pyrazole Derivatives: Compounds containing pyrazole groups exhibit diverse biological activities, such as analgesic, anti-inflammatory, and antitumor properties.
Uniqueness: N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is unique due to the presence of both adamantyl and pyrazolyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent and its versatility in various scientific applications.
Propiedades
Fórmula molecular |
C17H26N4O |
|---|---|
Peso molecular |
302.4g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea |
InChI |
InChI=1S/C17H26N4O/c1-11-15(10-21(2)20-11)9-18-16(22)19-17-6-12-3-13(7-17)5-14(4-12)8-17/h10,12-14H,3-9H2,1-2H3,(H2,18,19,22) |
Clave InChI |
MAVMBZVYYJEPDD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3)C |
SMILES canónico |
CC1=NN(C=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451467.png)
![METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B451468.png)
![propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451470.png)

![N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451475.png)
![2-(4-ethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]quinoline](/img/structure/B451476.png)

![Diethyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B451478.png)
![6-Ethyl-2-{[(2-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B451479.png)
![2-Amino-7,7-dimethyl-5-oxo-1,4-bis[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B451482.png)
![4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B451483.png)



